molecular formula C17H16BrN3O3S B14933700 ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14933700
M. Wt: 422.3 g/mol
InChI Key: RWUBDOHAUBLVMR-UHFFFAOYSA-N
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Description

This compound is a thiazole-based derivative featuring a 5-bromoindole moiety linked via an acetyl amino group to the 2-position of the thiazole ring. The core structure includes a 4-methyl substituent on the thiazole and an ethyl carboxylate group at the 5-position. The synthesis of analogous thiazole intermediates (e.g., ethyl 2-acetamido-4-methylthiazole-5-carboxylate) involves refluxing with acetic anhydride, yielding crystalline products with moderate efficiency (74% yield) . The bromoindole substituent distinguishes this compound from simpler derivatives, suggesting applications in medicinal chemistry, particularly in targeting indole-binding proteins or enzymes.

Properties

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

ethyl 2-[[2-(5-bromoindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16BrN3O3S/c1-3-24-16(23)15-10(2)19-17(25-15)20-14(22)9-21-7-6-11-8-12(18)4-5-13(11)21/h4-8H,3,9H2,1-2H3,(H,19,20,22)

InChI Key

RWUBDOHAUBLVMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromoindole.

    Acetylation: The 5-bromoindole is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 5-bromo-1H-indol-1-yl acetate.

    Thiazole Formation: The acetylated product is reacted with 4-methylthiazole-5-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Drug Development: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with nucleic acids and proteins, influencing cellular processes. The compound may exert its effects through inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of 1,3-thiazole-5-carboxylate derivatives with variable substituents at the 2-position. Key structural analogs include:

Compound Name Substituent at 2-Position Key Features Reference
Target Compound [(5-Bromo-1H-indol-1-yl)acetyl]amino Bromoindole enhances hydrophobicity and π-π stacking; potential for selective binding.
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate [(4-Chlorophenoxy)acetyl]amino Chlorophenoxy group introduces polarizable halogen but lacks indole’s aromatic heterocycle.
Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate (5-Nitrobenzothiophene-2-carbonyl)amino Nitrobenzothiophene provides electron-withdrawing effects; phenyl at thiazole 4-position increases steric hindrance.
Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride Amino and 4-bromophenyl Bromophenyl at thiazole 4-position may alter crystal packing; free amino group enables hydrogen bonding.

Key Observations :

  • Bromoindole vs.
  • Nitrobenzothiophene vs. Bromoindole : The nitro group in ’s compound introduces strong electron-withdrawing effects, which could modulate reactivity in electrophilic substitution reactions, unlike the electron-rich bromoindole.

Biological Activity

Ethyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates an indole moiety with a thiazole ring, which are both known for their diverse biological properties. The compound's structure includes a bromine atom at the 5-position of the indole, an acetylamino group, and a carboxylate ester, contributing to its bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent activity against pathogens such as E. coli and Staphylococcus aureus.

Microorganism MIC (µg/mL)
E. coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action appears to involve the modulation of specific biological targets that influence cellular processes related to growth and apoptosis.

Case Study: Anti-Breast Cancer Activity

In a study assessing the anti-breast cancer activity of related compounds, this compound was found to significantly reduce cell viability in MCF-7 cells, with IC50 values reflecting its potency compared to standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The structure of this compound can be modified to explore its biological activity further. Variations in the halogen substituent (bromine vs. chlorine) or modifications to the thiazole ring can significantly impact its pharmacological profile.

Compound Key Features Biological Activity
Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylateChlorine instead of bromineAltered antimicrobial properties
Ethyl 2-{[(5-bromo-1H-indol-1-y)acetyl]amino}-4-methyl-thiazole -5-carboxylic acidLacks ethyl esterPotentially different bioactivity

The mechanism by which this compound exerts its effects involves interaction with specific receptors and enzymes within the cell. This interaction can lead to alterations in signaling pathways that govern cell survival and proliferation.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory responses and cancer progression, such as COX enzymes. The selectivity index for COX inhibition indicates potential for anti-inflammatory applications alongside its antimicrobial and anticancer properties.

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